2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
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Overview
Description
2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound that features a triazole ring, a quinoline moiety, and a chlorophenyl group.
Preparation Methods
The synthesis of 2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multiple steps. One common synthetic route includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . Industrial production methods may involve the use of copper salts and green solvents like aqueous ethanol to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The quinoline moiety can be reduced using appropriate reducing agents.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include copper salts, thiols, and various amines
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of this compound involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The triazole ring and quinoline moiety play crucial roles in binding to specific molecular targets, such as enzymes involved in microbial metabolism .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O2S/c27-20-11-13-21(14-12-20)31-24(16-33-23-10-4-8-19-9-5-15-28-25(19)23)29-30-26(31)34-17-22(32)18-6-2-1-3-7-18/h1-15H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKKOAJAKBWXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)COC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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